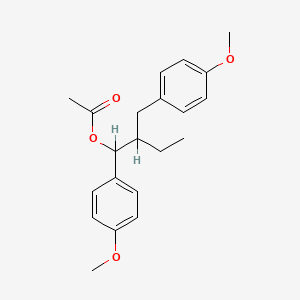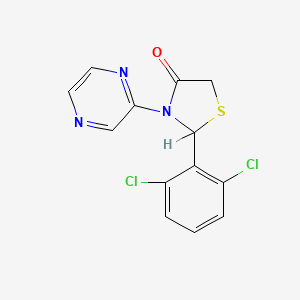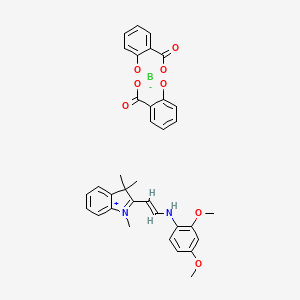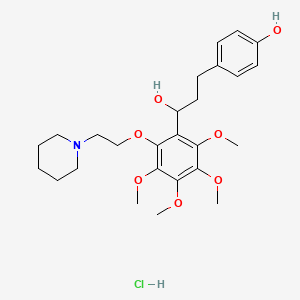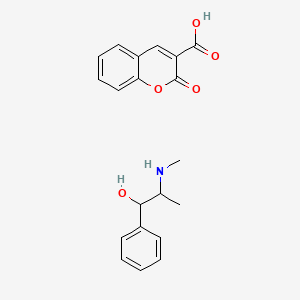
Bamethan, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bamethan, (R)- es un vasodilatador que se utiliza principalmente para tratar las alteraciones vasculares y circulatorias periféricas. Es un derivado de la adrenalina desarrollado por C. H. Boehringer Sohn y muestra una acción depresora sobre los vasos sanguíneos periféricos debido a su acción vasodilatadora periférica causada por la estimulación de los receptores beta-adrenérgicos .
Métodos De Preparación
La síntesis de Bamethan, (R)- implica la reacción de 1-(p-hidroxifenol)-2-butilamino-1-etanol con reactivos apropiados en condiciones controladas. Los métodos de producción industrial suelen implicar una síntesis química a gran escala utilizando reactivos de alta pureza y condiciones de reacción estrictas para garantizar la calidad y el rendimiento del producto deseado .
Análisis De Reacciones Químicas
Bamethan, (R)- se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes como el etanol o el metanol, catalizadores como paladio sobre carbono y condiciones específicas de temperatura y presión para optimizar el rendimiento de la reacción. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .
Aplicaciones Científicas De Investigación
Bamethan, (R)- tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en química analítica para desarrollar y validar métodos cromatográficos.
Biología: Bamethan, (R)- se estudia por sus efectos sobre las vías de señalización celular y su posible papel en la modulación de las respuestas celulares.
Industria: Bamethan, (R)- se utiliza en la industria farmacéutica para desarrollar nuevos fármacos vasodilatadores y estudiar sus propiedades farmacológicas
Mecanismo De Acción
Bamethan, (R)- ejerce sus efectos estimulando los receptores beta-adrenérgicos, lo que lleva a la relajación de las células musculares lisas en los vasos sanguíneos. Esto da como resultado vasodilatación y aumento del flujo sanguíneo a los tejidos periféricos. Los objetivos moleculares involucrados incluyen los receptores beta-adrenérgicos, que forman parte de la familia de receptores acoplados a proteínas G. La activación de estos receptores desencadena una cascada de vías de señalización intracelular, que finalmente conducen a los efectos farmacológicos deseados .
Comparación Con Compuestos Similares
Bamethan, (R)- se puede comparar con otros vasodilatadores como Isoxsuprina, Buphenina y Buflomedil. Si bien todos estos compuestos comparten la propiedad común de causar vasodilatación, Bamethan, (R)- es único en su acción específica sobre los receptores beta-adrenérgicos y su estructura química particular. Compuestos similares incluyen:
Isoxsuprina: Otro vasodilatador que se utiliza para tratar enfermedades vasculares periféricas.
Buphenina: Un compuesto con propiedades vasodilatadoras similares pero con diferentes objetivos moleculares.
Buflomedil: Un vasodilatador con una gama más amplia de aplicaciones en el tratamiento de trastornos vasculares
Propiedades
Número CAS |
912804-58-1 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
4-[(1R)-2-(butylamino)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10/h4-7,12-15H,2-3,8-9H2,1H3/t12-/m0/s1 |
Clave InChI |
RDUHXGIIUDVSHR-LBPRGKRZSA-N |
SMILES isomérico |
CCCCNC[C@@H](C1=CC=C(C=C1)O)O |
SMILES canónico |
CCCCNCC(C1=CC=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




